molecular formula C5H13NO3 B13678616 1-Amino-3-(2-hydroxyethoxy)propan-2-OL CAS No. 114012-79-2

1-Amino-3-(2-hydroxyethoxy)propan-2-OL

Cat. No.: B13678616
CAS No.: 114012-79-2
M. Wt: 135.16 g/mol
InChI Key: IGFTXFPTQKCLTN-UHFFFAOYSA-N
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Description

1-Amino-3-(2-hydroxyethoxy)propan-2-OL is a β-amino alcohol derivative characterized by a hydroxyethoxy substituent at the third carbon and an amino group at the first carbon of the propan-2-ol backbone. This compound belongs to a broader class of amino alcohols known for their versatility in pharmaceutical, agrochemical, and materials science applications.

Properties

CAS No.

114012-79-2

Molecular Formula

C5H13NO3

Molecular Weight

135.16 g/mol

IUPAC Name

1-amino-3-(2-hydroxyethoxy)propan-2-ol

InChI

InChI=1S/C5H13NO3/c6-3-5(8)4-9-2-1-7/h5,7-8H,1-4,6H2

InChI Key

IGFTXFPTQKCLTN-UHFFFAOYSA-N

Canonical SMILES

C(COCC(CN)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(2-hydroxyethoxy)propan-2-OL typically involves the reaction of 3-chloro-1,2-propanediol with ethanolamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the amino group from ethanolamine .

Industrial Production Methods: In industrial settings, the production of 1-Amino-3-(2-hydroxyethoxy)propan-2-OL can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors are often employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(2-hydroxyethoxy)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-3-(2-hydroxyethoxy)propan-2-OL is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Amino-3-(2-hydroxyethoxy)propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and ionic interactions, which can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Amino alcohols with the 1-amino-propan-2-ol core exhibit diverse bioactivity and physicochemical properties depending on substituents. Below is a comparative analysis of 1-Amino-3-(2-hydroxyethoxy)propan-2-OL with related compounds, categorized by substituent type:

Phenoxy-Substituted Derivatives

  • 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-OL hydrochloride hydrate (CAS 1052527-93-1): Structure: Phenoxy group with methyl substituents at positions 2 and 4. Molecular Formula: C₁₁H₂₀ClNO₃. Applications: Primarily studied for its crystalline stability and hydrochloride salt form, enhancing solubility for pharmaceutical formulations .
  • 1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-OL (CAS 50738-95-9): Structure: Methyl groups at phenoxy positions 2 and 3. Molecular Formula: C₁₁H₁₇NO₂. Research Findings: Structural analogs like this are intermediates in synthesizing adrenoceptor ligands, with modifications influencing binding affinity to α₁/β₁ receptors .

Aryl Ether and Heterocyclic Derivatives

  • 1-Amino-3-[(furan-2-yl)methoxy]propan-2-ol (CAS 5380-89-2): Structure: Furan-2-ylmethoxy substituent. Molecular Formula: C₈H₁₃NO₃. Properties: Exhibits alkaline pH in water and solubility in ethanol/methanol. Contrast: The hydroxyethoxy group in the target compound may offer greater hydrolytic stability compared to the furan-based ether.
  • 1-Amino-3-(4-bromophenoxy)propan-2-ol (CAS 112169-36-5): Structure: Bromine-substituted phenoxy group. Hazard Profile: Classified as irritant (GHS), with precautions for inhalation and dermal exposure . Key Difference: The bromine atom enhances molecular weight (215.68 g/mol vs. ~171 g/mol for furan derivatives) and may influence halogen bonding in drug design .

Alkylamino and Branched Derivatives

  • 1-Amino-3-(dimethylamino)propan-2-ol (CAS 50411-39-7): Structure: Dimethylamino substituent. Molecular Formula: C₅H₁₄N₂O. Applications: Used in coordination chemistry due to its dual amino and hydroxyl donor sites. Lower molecular weight (118.18 g/mol) enhances diffusion in biological systems .
  • 2-Amino-3-isopropoxypropan-1-ol (CAS 1343504-27-7): Structure: Isopropoxy group at position 3. Molecular Formula: C₆H₁₅NO₂. Physicochemical Properties: Higher hydrophobicity compared to hydroxyethoxy analogs, impacting membrane permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-Amino-3-(2-hydroxyethoxy)propan-2-OL 2-hydroxyethoxy Not Provided ~163.2 (estimated) Hydrophilic, alkaline in water
1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-OL HCl 2,6-dimethylphenoxy C₁₁H₂₀ClNO₃ 257.73 Crystalline, high solubility
1-Amino-3-[(furan-2-yl)methoxy]propan-2-ol Furan-2-ylmethoxy C₈H₁₃NO₃ 171.19 Redox-active, ethanol-soluble
1-Amino-3-(dimethylamino)propan-2-ol Dimethylamino C₅H₁₄N₂O 118.18 Ligand in coordination chemistry

Research Findings and Mechanistic Insights

  • Synthetic Routes: Epoxide ring-opening with amines (e.g., ethylamine) is a common method to generate amino propanol derivatives, as seen in the synthesis of 1-(ethylamino)-2-methylpropan-2-ol .
  • Biological Activity: Phenoxy-substituted analogs exhibit α₁/β₁-adrenoceptor binding, suggesting that substituent positioning (e.g., 2,6-dimethyl vs. 4-bromo) modulates selectivity .
  • Safety Profiles: Bromophenoxy derivatives require stringent handling due to irritant properties, whereas furan-based compounds may pose lower acute toxicity .

Biological Activity

1-Amino-3-(2-hydroxyethoxy)propan-2-ol, also known as HEA (Hydroxyethylamine), is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article presents an overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.

  • Molecular Formula : C5_5H13_{13}NO3_3
  • Molecular Weight : 135.163 g/mol
  • CAS Number : 83585-56-2

Synthesis

The synthesis of 1-Amino-3-(2-hydroxyethoxy)propan-2-ol can be achieved through various methods, including:

  • Direct Amine Synthesis : Utilizing amino alcohols and alkyl halides.
  • Enzymatic Pathways : Employing multienzyme systems for high-yield production from l-phenylalanine or similar substrates .

Biological Activity

1-Amino-3-(2-hydroxyethoxy)propan-2-ol exhibits several biological activities:

Antidiabetic Effects

Research indicates that compounds related to HEA can effectively lower blood glucose levels in animal models of type II diabetes. A study demonstrated that when administered orally to hyperglycemic mice, these compounds significantly reduced blood glucose levels without affecting food consumption .

Neuroprotective Properties

HEA has shown potential neuroprotective effects in various studies. It may act as an antioxidant, reducing oxidative stress in neuronal cells. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Some derivatives of HEA have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .

Case Study 1: Antidiabetic Activity

In a controlled study involving genetically modified mice prone to diabetes, HEA was administered at varying doses. The results indicated a dose-dependent reduction in blood glucose levels, with the optimal dose being 20 mg/kg/day. The study highlighted minimal side effects, making HEA a promising candidate for further development as an antidiabetic agent .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of HEA on cultured neuronal cells revealed that it significantly reduced markers of oxidative stress. The compound was found to enhance cell viability under conditions mimicking neurodegeneration, indicating its potential therapeutic role in neuroprotective strategies .

Data Tables

Biological ActivityEffectReference
Blood Glucose ReductionSignificant reduction in diabetic mice
NeuroprotectionIncreased cell viability under oxidative stress
Antimicrobial ActivityEffective against multiple pathogens

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